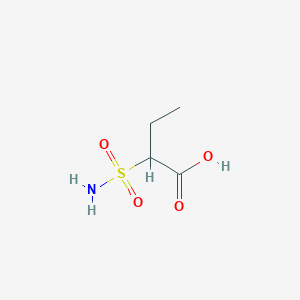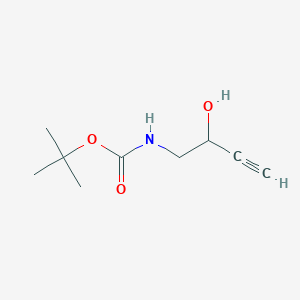
tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate: is an organic compound with the molecular formula C9H15NO3 . It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a hydroxy group, and an alkyne group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate typically involves multiple steps. One common method starts with the esterification of L-serine, followed by Boc protection, acetonization, reduction, Corey-Fuchs reaction, and deprotection . The overall yield of this synthesis route is approximately 41%.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of each reaction step.
化学反応の分析
Types of Reactions: tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
科学的研究の応用
tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its cytotoxic activity against certain human carcinoma cell lines.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate: An intermediate of the natural product jaspine B, known for its cytotoxic activity.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another carbamate derivative with distinct structural features.
tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: A compound with a different functional group arrangement.
Uniqueness: tert-Butyl (2-hydroxybut-3-yn-1-yl)carbamate is unique due to its combination of a tert-butyl group, a hydroxy group, and an alkyne group. This combination imparts specific reactivity and potential biological activity, distinguishing it from other carbamate derivatives.
特性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
tert-butyl N-(2-hydroxybut-3-ynyl)carbamate |
InChI |
InChI=1S/C9H15NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12) |
InChIキー |
FGJPUKFCHBYWKB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


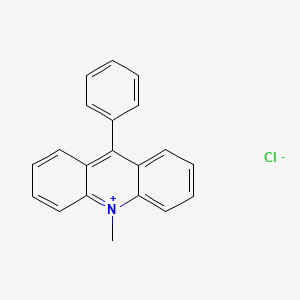
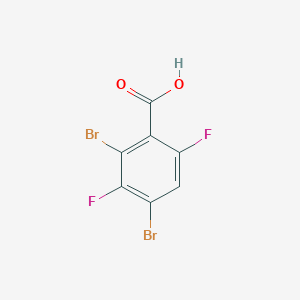
![2-O-tert-butyl 3-O-ethyl (3S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13085625.png)
![1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea](/img/structure/B13085635.png)
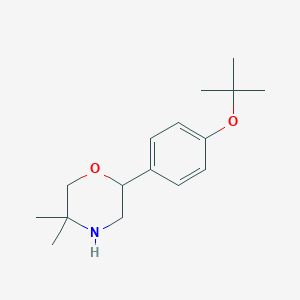
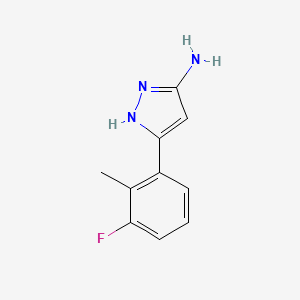
![6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13085655.png)

![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13085665.png)
![2-{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13085666.png)
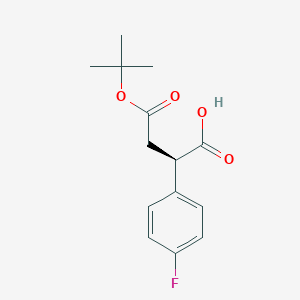
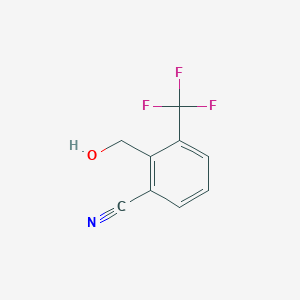
![tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13085705.png)
